molecular formula C18H14F2N4O B2499242 1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea CAS No. 2188279-19-6

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea

Cat. No.: B2499242
CAS No.: 2188279-19-6
M. Wt: 340.334
InChI Key: BADFZCFTDAJIDI-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea is a synthetic organic compound characterized by the presence of difluorophenyl and phenylpyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea typically involves the reaction of 2,6-difluoroaniline with 6-phenylpyrimidin-4-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of difluorophenyl urea derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)urea: Similar structure but with fluorine atoms at different positions.

    2’,6’-Difluoroacetophenone: Contains a difluorophenyl group but lacks the urea and pyrimidinyl moieties.

Uniqueness

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea is unique due to the combination of difluorophenyl and phenylpyrimidinyl groups, which confer specific chemical and biological properties

Biological Activity

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a difluorophenyl group and a phenylpyrimidinyl moiety, making it a candidate for various therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H14F2N4O
  • Molecular Weight : 342.32 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , affecting various cellular pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes, inhibiting their catalytic activity.
  • Receptor Modulation : It may alter receptor signaling pathways by interacting with specific binding sites, leading to physiological changes.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound, focusing on its ability to inhibit tumor growth. For instance, in vitro assays demonstrated that derivatives of urea compounds exhibit significant cytotoxic effects against various cancer cell lines, including renal and endothelial cells.

CompoundCell LineIC50 (μM)
This compoundCaki CellsTBD
SA13353 (related compound)Caki Cells5.0
Lenalidomide derivativeHUVEC CellsTBD

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. A related study indicated that urea derivatives could significantly inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in rat models.

In Silico Studies

Computational modeling has been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and inflammation. These studies suggest a favorable interaction profile with potential therapeutic targets.

Case Studies

  • Study on Anticancer Properties :
    • A recent study synthesized a series of urea derivatives based on lenalidomide and evaluated their anticancer properties against Caki cancer cells and HUVEC endothelial cells. The findings highlighted that structural modifications could enhance the inhibitory effects on tumor cells while overcoming multidrug resistance .
  • Anti-inflammatory Effects :
    • Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives, revealing that certain compounds effectively suppressed COX enzyme activity, which is crucial in inflammatory responses .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O/c19-14-7-4-8-15(20)17(14)24-18(25)21-10-13-9-16(23-11-22-13)12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFZCFTDAJIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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